2-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol
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Overview
Description
2-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol is a chemical compound with the molecular formula C16H14N2O2 It is known for its unique structure, which includes a cyano group, a phenyl ring, and a dimethylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including:
Neat Methods: Stirring the reactants without a solvent at room temperature.
Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for 6 hours, followed by room temperature stirring overnight.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The cyano group and the phenyl ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
2-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol can be compared with other similar compounds, such as:
- 2-Cyano-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol
- 2-Cyano-6-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol
These compounds share similar structural features but may differ in their reactivity, biological activity, and applications.
Properties
IUPAC Name |
4-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)16(20)12-5-3-11(4-6-12)13-7-8-14(10-17)15(19)9-13/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMHYUVRLDIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684918 |
Source
|
Record name | 4'-Cyano-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-79-5 |
Source
|
Record name | 4'-Cyano-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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